molecular formula C8H5N3O4 B3218848 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190313-10-0

3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Cat. No.: B3218848
CAS No.: 1190313-10-0
M. Wt: 207.14 g/mol
InChI Key: NIWOEAWKNWGSPO-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a nitro-substituted azaindole derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to the pyrrolopyridine family, a privileged scaffold in pharmaceutical research due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets . Pyrrolopyridine cores are found in several approved therapeutics, such as the anticancer agents Vemurafenib and Pexidartinib, highlighting the value of this structural class in developing new drugs . The presence of both a nitro group and a carboxylic acid on the bicyclic aromatic system makes this compound a versatile and valuable synthetic intermediate. The carboxylic acid functional group is a classic handle for further derivatization, commonly used to create amide or ester linkages for constructing more complex molecules or for probing structure-activity relationships . The electron-withdrawing nitro group can influence the compound's electronic distribution and is also a precursor that can be reduced to an amino group, providing access to a wide array of diamino-substituted derivatives. Researchers primarily utilize this compound and its analogs as a key building block in the synthesis of novel molecules for screening against various diseases. The broader pyrrolopyridine family has demonstrated a wide spectrum of pharmacological activities in scientific literature, including potent antitumor, antidiabetic, antiviral, and antimicrobial effects . As such, this nitro-carboxylic acid derivative is a critical intermediate for researchers working in lead optimization and the development of new small-molecule therapies. Handle with care and use appropriate personal protective equipment. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)4-1-2-9-7-5(11(14)15)3-10-6(4)7/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWOEAWKNWGSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common method includes the nitration of 1H-pyrrolo[3,2-b]pyridine followed by carboxylation. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The carboxylation step often involves the use of carbon dioxide under high pressure in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid.

    Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can interfere with signaling pathways, leading to the inhibition of cancer cell growth and migration .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[3,2-b]pyridine Core

Key Compounds :

1H-Pyrrolo[3,2-b]pyridine-7-carboxylic Acid (CAS 1190319-18-6)

  • Molecular Formula : C₈H₆N₂O₂
  • Molecular Weight : 162.15 g/mol
  • Properties : Lacks substituents at position 3, serving as the parent compound. Used as a precursor for synthesizing derivatives .

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic Acid (CAS 1190310-73-6)

  • Substituent : Iodo (-I) at position 3.
  • Properties : The bulky iodine atom increases molecular weight (MW ≈ 289 g/mol) and may alter π-electron density, affecting binding to biological targets .

7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid (CAS 1190312-60-7) Substituent: Methyl (-CH₃) at position 6.

3-Nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic Acid Substituent: Nitro (-NO₂) at position 3. Properties: The nitro group introduces strong electron-withdrawing effects, stabilizing negative charges and influencing intermolecular interactions (e.g., hydrogen bonding). Likely reduces pKa of the carboxylic acid compared to unsubstituted analogs .

Data Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid None (parent) C₈H₆N₂O₂ 162.15 Baseline solubility, precursor
3-Iodo derivative -I (3) C₈H₅IN₂O₂ ~289.00 Increased steric bulk, altered π-density
7-Methyl derivative -CH₃ (7) C₉H₈N₂O₂ 176.17 Enhanced lipophilicity
3-Nitro target compound -NO₂ (3) C₈H₅N₃O₄ 207.14 Electron-withdrawing, lower pKa

Core Heterocycle Modifications

Thieno[3,2-b]pyridine and Pyrrolo[2,3-d]pyrimidine Analogs

2-((R)-(3-Aminophenyl)[2-(piperidin-1-yl)ethoxy]methyl)thieno[3,2-b]pyridine-7-carboxylic Acid Core Structure: Thieno[3,2-b]pyridine (sulfur atom replaces nitrogen in the pyridine ring). Properties: Sulfur’s larger atomic radius and lower electronegativity alter electronic properties. Demonstrated potent inhibition of histone lysine demethylase KDM5A (IC₅₀ < 1 μM) .

7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid

  • Core Structure : Pyrrolo-pyrimidine (pyrimidine ring instead of pyridine).
  • Molecular Formula : C₇H₅N₃O₂
  • Properties : Higher nitrogen content increases polarity. pKa ≈ 3.02 (predicted), suggesting stronger acidity than pyrrolo-pyridine analogs .
Data Table 2: Core Heterocycle Comparison
Compound Core Structure Molecular Formula Key Properties Biological Activity
3-Nitro-pyrrolo[3,2-b]pyridine-7-COOH Pyrrolo-pyridine C₈H₅N₃O₄ Electron-withdrawing nitro group Potential enzyme inhibition
Thieno[3,2-b]pyridine-7-COOH Thieno-pyridine C₂₂H₂₅N₃O₃S Sulfur enhances π-stacking KDM5A inhibition
Pyrrolo[2,3-d]pyrimidine-6-COOH Pyrrolo-pyrimidine C₇H₅N₃O₂ Higher polarity, stronger acidity Not reported

Functional Role in Photoluminescent Materials

  • TPCA (5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic Acid) :
    • A fluorophore with a thiazolo-pyridine core. When incorporated into carbon dots (CDs), it enhances photoluminescent quantum yield (QY > 20%) via aggregation-induced emission .
    • Comparison : The target compound’s nitro group may quench fluorescence compared to TPCA, but its carboxylic acid group could enable similar integration into CDs for tunable optical properties .

Biological Activity

3-Nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS No. 1190313-10-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anti-inflammatory and antimicrobial effects, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H5N3O4C_8H_5N_3O_4, with a molecular weight of approximately 207.14 g/mol. The compound features a pyrrolo[3,2-b]pyridine core structure, characterized by a nitro group at the 3-position and a carboxylic acid group at the 7-position. Its unique structure contributes to its diverse biological activities and potential applications in drug discovery.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. The compound has been shown to inhibit pathways related to inflammation, potentially through its interaction with fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation processes .

Antimicrobial Activity

Research has suggested that this compound possesses antimicrobial properties, making it a candidate for further pharmacological investigations. Its structural similarities to other bioactive compounds may enhance its efficacy against various pathogens.

The mechanism of action of this compound involves binding to specific molecular targets, influencing signaling pathways related to inflammation and microbial resistance. This interaction may lead to the inhibition of cancer cell growth and migration by disrupting essential cellular processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities of related compounds:

Compound NameStructure TypeKey Biological Activity
3-nitro-1H-pyrrolo[3,2-b]pyridine HeterocyclicAnti-inflammatory, Antimicrobial
Pyrrolo[3,4-c]pyridine Derivatives BicyclicAnalgesic, Antitumor
1H-pyrrolo[2,3-b]pyridine Derivatives BicyclicFGFR Inhibition, Cancer Cell Proliferation

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of pyrrolopyridine derivatives, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels when treated with this compound compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various pyrrolopyridine derivatives against common bacterial strains. The results demonstrated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated precursors (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) and boronic acids. For example, coupling with aryl boronic acids in the presence of K2_2CO3_3 and Pd catalysts yields substituted derivatives. Subsequent hydrolysis of ester intermediates under basic conditions (e.g., NaOH in ethanol) generates the carboxylic acid moiety . Purification typically involves silica gel chromatography or recrystallization from polar solvents like DMF/ethanol mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1^1H NMR : Key peaks include aromatic protons (δ 8.5–9.2 ppm for nitro-substituted pyrrolopyridines) and exchangeable NH protons (δ ~11–13 ppm) .
  • HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., [M+H]+^+ with <5 ppm error) .
  • IR : Stretching frequencies for nitro (~1520–1350 cm1^{-1}) and carboxylic acid groups (~1700 cm1^{-1}) are diagnostic .

Q. How can researchers optimize the yield of nitro group introduction on the pyrrolopyridine scaffold?

  • Methodological Answer : Nitration is typically achieved using mixed acid (HNO3_3/H2_2SO4_4) at controlled temperatures (0–5°C). Yield optimization involves monitoring reaction time (30–60 minutes) and using excess nitric acid (1.5–2 eq). Post-reaction neutralization with NaHCO3_3 and extraction with ethyl acetate minimizes side-product formation .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolopyridine core?

  • Methodological Answer : The nitro group at position 3 acts as a meta-director, while the carboxylic acid at position 7 influences electronic effects. For electrophilic substitutions (e.g., halogenation), use Lewis acids (e.g., FeCl3_3) to enhance regiocontrol. For cross-couplings, steric hindrance from the carboxylic acid can be mitigated by protecting it as an ester (e.g., ethyl ester) during reactions .

Q. How does the nitro group impact the stability of intermediates during synthesis?

  • Methodological Answer : Nitro-substituted intermediates are prone to decomposition under prolonged light exposure or basic conditions. Storage in amber vials at –20°C and immediate use after synthesis (e.g., reduction to amines with Raney Nickel/H2_2) is recommended. Decomposition pathways can be monitored via TLC or HPLC .

Q. How should researchers address contradictory spectral data between synthetic batches?

  • Methodological Answer :

Re-purification : Use gradient column chromatography (e.g., CH2_2Cl2_2/MeOH from 98:2 to 90:10) to isolate pure fractions .

Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Control experiments : Repeat reactions under inert atmospheres (N2_2/Ar) to exclude oxidative side reactions .

Q. What methodologies are effective for reducing the nitro group to an amine while preserving the carboxylic acid functionality?

  • Methodological Answer : Catalytic hydrogenation (H2_2, 1 atm) with Raney Nickel in THF selectively reduces nitro to amine. Acid-sensitive substrates require neutral conditions (pH 7–8). Post-reaction, filter the catalyst and evaporate solvents under reduced pressure. The amine intermediate is unstable and should be acylated immediately (e.g., with nicotinoyl chloride in pyridine) to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 2
3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

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